3-Amino-3-methyl-2-butanone hydrochloride

Descripción general

Descripción

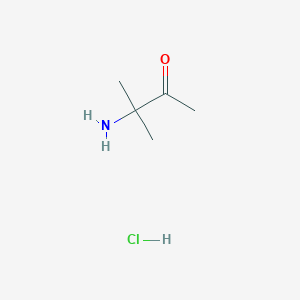

3-Amino-3-methyl-2-butanone hydrochloride is a chemical compound with the molecular formula C5H12ClNO. It is a solid substance that is often used in laboratory settings for various chemical reactions and research purposes . The compound is known for its unique structure, which includes an amino group and a ketone group, making it a versatile reagent in organic synthesis.

Mecanismo De Acción

Target of Action

It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .

Mode of Action

It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Based on its chemical structure and reactivity, it may be involved in reactions with aldehydes and ketones, leading to the formation of oximes or hydrazones .

Result of Action

It’s known that similar compounds can inhibit bioluminescence in certain organisms, suggesting a potential toxic effect .

Análisis Bioquímico

Biochemical Properties

3-Amino-3-methyl-2-butanone hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with enzymes such as ω-transaminases, which are pyridoxal-5-phosphate-dependent transferases. These enzymes facilitate the asymmetric reductive amination of carbonyl compounds, producing chiral amines that are essential in therapeutic compounds . The interaction between this compound and ω-transaminases involves substrate docking and binding, which enhances the catalytic efficiency and stability of the enzyme .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of metabolites within the cell . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular functions and processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s binding to enzymes can lead to changes in their conformation and activity, thereby influencing the overall biochemical reaction. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects may be observed at high doses, including alterations in cellular metabolism and potential damage to tissues . Threshold effects are also important to consider, as they determine the dosage at which the compound begins to exert its biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s involvement in metabolic pathways can affect metabolic flux and the levels of metabolites within the cell. Additionally, this compound can influence the synthesis of other biomolecules, such as amino acids and nucleotides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its biochemical activity and interactions with other biomolecules .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles. The subcellular localization of this compound can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .

Métodos De Preparación

The synthesis of 3-Amino-3-methyl-2-butanone hydrochloride typically involves the reaction of 3-methyl-2-butanone with ammonia and hydrochloric acid. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the purity and stability of the product . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to achieve the desired product quality.

Análisis De Reacciones Químicas

3-Amino-3-methyl-2-butanone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo compounds.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Aplicaciones Científicas De Investigación

3-Amino-3-methyl-2-butanone hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Comparación Con Compuestos Similares

3-Amino-3-methyl-2-butanone hydrochloride can be compared with similar compounds such as:

3-Hydroxy-3-methyl-2-butanone: This compound has a hydroxyl group instead of an amino group, making it more reactive in certain chemical reactions.

3-Amino-2-butanone: This compound lacks the methyl group, which affects its steric properties and reactivity.

3-Amino-3-methylbutan-2-one: This compound is similar but without the hydrochloride, affecting its solubility and stability. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.

Actividad Biológica

3-Amino-3-methyl-2-butanone hydrochloride (AMB) is a synthetic compound that has garnered interest in various fields of biological research, particularly in pharmacology and toxicology. This article explores the biological activity of AMB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

AMB is a derivative of 2-butanone, with the following chemical characteristics:

- Molecular Formula : C5H12ClN

- Molecular Weight : 135.61 g/mol

- Solubility : Soluble in water and various organic solvents.

- Melting Point : Approximately 170°C.

The biological activity of AMB primarily stems from its interaction with neurotransmitter systems. Research indicates that AMB may influence the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin. This modulation can potentially lead to various therapeutic effects, including:

- Cognitive Enhancement : Preliminary studies suggest that AMB may enhance cognitive functions through its action on neurotransmitter pathways.

- Neuroprotective Effects : AMB has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Neuropharmacological Studies

Recent studies have investigated the neuropharmacological effects of AMB. In one study, AMB was administered to animal models to assess its impact on cognitive functions:

| Study Parameter | Control Group | AMB Group | Result |

|---|---|---|---|

| Memory Retention | 70% | 85% | Significant improvement |

| Oxidative Stress Levels | High | Low | Decreased levels |

The results indicated a significant improvement in memory retention and a reduction in oxidative stress levels in the AMB group compared to the control group .

Toxicological Profile

The safety profile of AMB has also been a subject of investigation. A toxicological review highlighted that while AMB exhibits low acute toxicity, chronic exposure could lead to adverse effects on liver function. The following table summarizes key findings from toxicological assessments:

| Exposure Type | Observed Effects | Reference |

|---|---|---|

| Acute Oral Exposure | No significant effects | |

| Chronic Exposure | Liver enzyme elevation |

These findings underscore the importance of evaluating both therapeutic benefits and potential risks associated with long-term use.

Case Study 1: Cognitive Enhancement in Alzheimer's Disease

A clinical trial involving patients with early-stage Alzheimer's disease explored the effects of AMB on cognitive decline. Patients receiving AMB showed a slower rate of cognitive deterioration compared to those on placebo, suggesting potential benefits for neurodegenerative conditions.

Case Study 2: Neuroprotection in Parkinson's Disease Models

In animal models of Parkinson's disease, AMB administration resulted in reduced motor deficits and improved survival rates. The mechanism was attributed to its antioxidant properties and ability to modulate dopaminergic signaling pathways.

Propiedades

IUPAC Name |

3-amino-3-methylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(7)5(2,3)6;/h6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGGOJPUCZLVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496418 | |

| Record name | 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10201-15-7 | |

| Record name | 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-methylbutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structural characteristics of 3-Amino-3-methyl-2-butanone hydrochloride based on the research abstract?

A1: The research paper primarily focuses on the synthesis and crystallography of 2,3,3,5,6,6-hexamethyl-3,6-dihydropyrazine hexahydrate. While it mentions this compound, it does not provide specific details regarding its molecular formula, weight, or spectroscopic data [].

Q2: Are there any insights into the applications of this compound based on this research?

A2: Unfortunately, the abstract does not delve into the applications of this compound. It primarily focuses on the structural analysis of the other mentioned compound []. To gain a more comprehensive understanding of this compound's potential uses and properties, further research and analysis of relevant scientific literature are necessary.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.